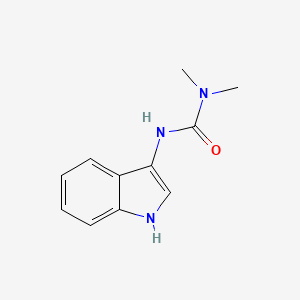
3-(1H-indol-3-yl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-1,1-dimethylurea is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole moiety is a significant structural component in many natural products and pharmaceuticals, making compounds like this compound of great interest to researchers.
作用机制
Target of Action
Indole derivatives, such as 3-(1H-indol-3-yl)-1,1-dimethylurea, have been found to bind with high affinity to multiple receptors . These compounds are known to target various proteins and enzymes, playing a significant role in numerous biological processes . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its target. Generally, these compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects.
生化分析
Biochemical Properties
The biochemical properties of 3-(1H-indol-3-yl)-1,1-dimethylurea are largely derived from its indole core. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1,1-dimethylurea typically involves the reaction of indole derivatives with isocyanates or urea derivatives under specific conditions. One common method is the reaction of 1H-indole-3-carboxaldehyde with dimethylamine and carbon dioxide to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can produce halogenated or nitro-substituted indole compounds.
科学研究应用
3-(1H-indol-3-yl)-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
3-(1H-indol-3-yl)-1,1-dimethylurea is unique due to its specific structural features, such as the dimethylurea moiety, which can impart distinct chemical and biological properties
属性
IUPAC Name |
3-(1H-indol-3-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11(15)13-10-7-12-9-6-4-3-5-8(9)10/h3-7,12H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGWSLQGZYDRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
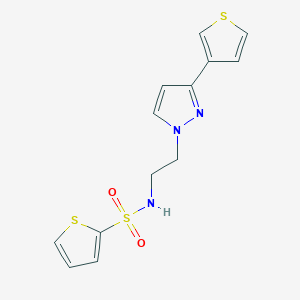
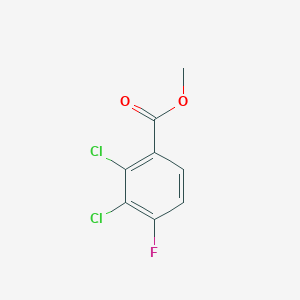
![2-(But-2-yn-1-ylsulfanyl)-6-chloro-8-methyl-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2833866.png)
![N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833867.png)
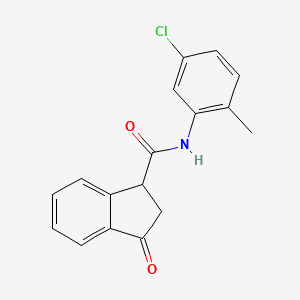
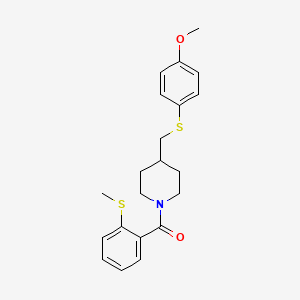
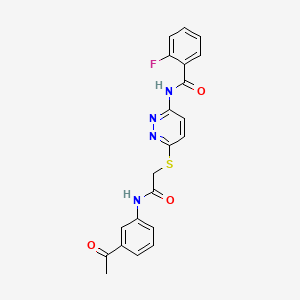
methanethione](/img/structure/B2833872.png)
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)

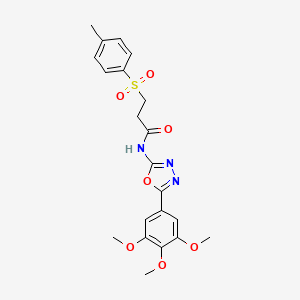
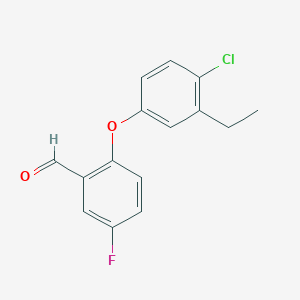
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)
